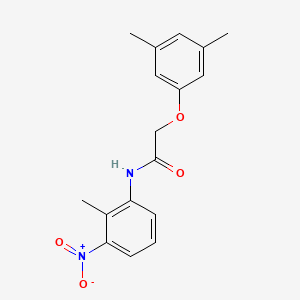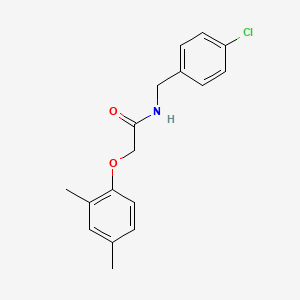
N-cyclopentyl-2,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2,4-dimethylbenzamide, also known as CPDMB, is a synthetic compound that belongs to the class of benzamide derivatives. It was first synthesized in 2005 by a group of researchers led by Dr. Shoichiro Ozaki at Tohoku University in Japan. CPDMB has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用機序
N-cyclopentyl-2,4-dimethylbenzamide exerts its pharmacological effects by selectively activating the kappa-opioid receptor, which is primarily expressed in the peripheral nervous system. Activation of the kappa-opioid receptor leads to the inhibition of pain signaling pathways, resulting in the attenuation of pain perception. This compound has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been found to exhibit potent analgesic effects in various animal models of pain, including acute and chronic pain. It has also been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This compound has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
実験室実験の利点と制限
N-cyclopentyl-2,4-dimethylbenzamide has several advantages over other analgesic and anti-inflammatory drugs. It exhibits potent analgesic and anti-inflammatory effects with a favorable safety profile, making it a promising candidate for the development of new analgesic and anti-inflammatory drugs. However, one of the limitations of this compound is its poor solubility in water, which may limit its clinical applications.
将来の方向性
The potential applications of N-cyclopentyl-2,4-dimethylbenzamide in various fields of scientific research are vast. Some of the future directions for research on this compound include:
1. Development of new this compound derivatives with improved pharmacological properties and solubility.
2. Investigation of the role of this compound in the modulation of other pain signaling pathways.
3. Evaluation of the potential of this compound as a therapeutic agent for the treatment of chronic pain and inflammation.
4. Investigation of the potential of this compound in the treatment of other diseases, such as cancer and neurodegenerative disorders.
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its selective activation of the peripheral kappa-opioid receptor makes it a promising candidate for the development of new analgesic and anti-inflammatory drugs. Further research is needed to fully understand the pharmacological properties and potential applications of this compound.
合成法
The synthesis of N-cyclopentyl-2,4-dimethylbenzamide involves the reaction of 2,4-dimethylbenzoic acid with cyclopentylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the carboxylic acid and the amine group, resulting in the formation of this compound as a white crystalline solid.
科学的研究の応用
N-cyclopentyl-2,4-dimethylbenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit potent analgesic and anti-inflammatory properties. This compound has been found to selectively activate the peripheral kappa-opioid receptor, which plays a crucial role in pain management and inflammation.
特性
IUPAC Name |
N-cyclopentyl-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-10-7-8-13(11(2)9-10)14(16)15-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICURTYXMAYHES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-nitro-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5837854.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5837878.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5837886.png)

![5'-butyl-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5837914.png)
![3-(2-chloro-6-fluorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5837920.png)
![2-(2-ethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5837924.png)